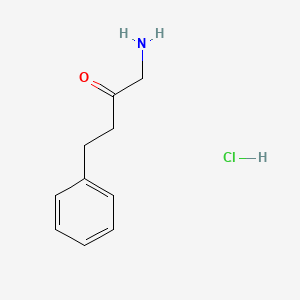

1-Amino-4-phenyl-2-butan-one hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-8-10(12)7-6-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDDAKDIQTBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31419-53-1 | |

| Record name | 1-amino-4-phenylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 1 Amino 4 Phenyl 2 Butan One Hydrochloride

Reactivity Profile of the Amino Ketone Moiety

The unique arrangement of an amino group and a ketone functionality within the same molecule gives 1-Amino-4-phenyl-2-butan-one a distinct reactivity. The interaction between these two groups, along with the influence of the phenyl ring, dictates the compound's behavior in various chemical environments.

Oxidation Reactions of the Ketone and Amine Functionalities

The oxidation of β-amino ketones can be complex, as both the ketone and amine groups are susceptible to oxidizing agents. The specific outcome often depends on the choice of oxidant and the reaction conditions.

Ketone Oxidation: The ketone group in 1-Amino-4-phenyl-2-butan-one is generally resistant to oxidation under mild conditions. Strong oxidizing agents, however, can cleave the carbon-carbon bonds adjacent to the carbonyl group. A common reaction for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid to form an ester. For an unsymmetrical ketone like 1-Amino-4-phenyl-2-butan-one, the migratory aptitude of the adjacent carbon groups determines the product.

Amine Oxidation: The primary amine functionality is readily oxidized. The products can range from hydroxylamines and nitroso compounds to imines and nitriles, depending on the reagent used. The presence of the ketone may influence the reaction pathway.

| Oxidizing Agent | Functional Group Targeted | Potential Products |

| Peroxy Acids (e.g., m-CPBA) | Ketone | Ester (via Baeyer-Villiger oxidation) |

| Potassium Permanganate (KMnO4) | Ketone (under harsh conditions) | Carboxylic acids (via C-C bond cleavage) |

| Hydrogen Peroxide | Amine | Hydroxylamine, Oxime |

| Sodium Hypochlorite | Amine | N-chloroamine, Imine |

Reduction Reactions to Amino Alcohols and Amines

The carbonyl group of 1-Amino-4-phenyl-2-butan-one is readily reduced to a secondary alcohol, yielding the corresponding amino alcohol, 1-amino-4-phenyl-2-butanol. This transformation is a critical pathway for generating chiral amino alcohols, which are valuable intermediates in pharmaceutical synthesis. benthamopen.comnih.gov

Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. chemistrysteps.com Catalytic hydrogenation can also be employed. The choice of catalyst and conditions can influence the stereoselectivity of the reduction, leading to different diastereomers of the amino alcohol.

Further reduction under more stringent conditions, such as a Wolff-Kishner or Clemmensen reduction, can completely remove the carbonyl oxygen, resulting in the formation of the corresponding amine, 1-amino-4-phenylbutane.

| Reaction Type | Reagents | Product |

| Ketone Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | 1-Amino-4-phenyl-2-butanol |

| Deoxygenation (Wolff-Kishner) | H2NNH2, KOH | 1-Amino-4-phenylbutane |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | 1-Amino-4-phenylbutane |

Research has demonstrated the hydrogenation of the related compound 4-phenyl-2-butanone to 4-phenyl-2-butanol (B1222856), a key precursor. researchgate.net Subsequent amination of this alcohol can yield the corresponding amine, 2-amino-4-phenylbutane. chemicalbook.com

Nucleophilic and Electrophilic Substitution Reactions at Various Sites

The structure of 1-Amino-4-phenyl-2-butan-one offers several sites for substitution reactions.

Nucleophilic Reactions: The α-hydrogens adjacent to the ketone are acidic (pKa ≈ 20) and can be removed by a base to form an enolate ion. wikipedia.org This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) at the α-carbon, leading to C-C bond formation. libretexts.org The primary amine group itself is a strong nucleophile and can participate in reactions such as acylation or alkylation.

Electrophilic Substitution: The phenyl ring is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the two substituents: the aminoalkyl group and the ketoalkyl group. The amino group is a strongly activating, ortho-, para-directing group, while the ketoalkyl group is a deactivating, meta-directing group. The powerful activating effect of the amino group (once deprotonated from the hydrochloride salt) would likely dominate, directing incoming electrophiles to the ortho and para positions relative to the amino group's point of attachment. However, the reaction is often complex and may yield a mixture of products.

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the reactions of 1-Amino-4-phenyl-2-butan-one hydrochloride is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Mechanistic Studies of Hydrochloride Salt Formation and Stability

The hydrochloride salt is formed through a straightforward acid-base reaction between the basic primary amine group and hydrochloric acid. The lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming an ammonium (B1175870) cation and a chloride anion.

R-NH₂ + HCl → R-NH₃⁺Cl⁻

The stability of this salt is dependent on several factors. In solution, it exists in equilibrium with the free base. The position of this equilibrium is determined by the pKa of the conjugate acid (R-NH₃⁺) and the pH of the solution. The salt form enhances the compound's water solubility and stability, preventing the free amine from participating in undesired side reactions, such as oxidation by atmospheric oxygen.

Kinetic Analysis of Key Transformation Pathways

Detailed kinetic studies on 1-Amino-4-phenyl-2-butan-one are not extensively documented in publicly available literature. However, general principles from related systems can be applied.

Reduction Kinetics: The kinetics of ketone reduction by hydride reagents like NaBH4 are well-studied. The reaction typically follows second-order kinetics, being first-order in both the ketone and the hydride reagent. The rate is influenced by steric hindrance around the carbonyl group and the nature of the solvent.

Enolate Formation Kinetics: The rate-determining step for many α-substitution reactions is the initial formation of the enolate ion. libretexts.org The kinetics of this proton transfer depend on the strength of the base used and the acidity of the α-proton.

Transamination Kinetics: The related process of transamination, where the amino group is transferred, follows a ping-pong bi-bi mechanism. mdpi.com Kinetic studies of transaminases that can act on similar substrates (like 4-phenyl-2-butanone) help to understand reaction rates and substrate specificity. mdpi.comresearchgate.net

A study on the kinetics of amino ketone rearrangements provides insight into the potential for intramolecular reactions and their rates, which could be relevant under certain conditions. acs.org

Advanced Spectroscopic Characterization of 1 Amino 4 Phenyl 2 Butan One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 1-Amino-4-phenyl-2-butan-one hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butanone chain. The presence of the hydrochloride salt would influence the chemical shift of protons near the amino group due to the electron-withdrawing effect of the positively charged ammonium (B1175870) ion.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~4.00 | t | 1H | -CH(NH₃⁺ )- |

| ~3.20 | t | 2H | -CH₂ -Ar |

| ~2.90 | d | 2H | -CO-CH₂ - |

| ~2.20 | s | 3H | -CO-CH₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon is expected to appear significantly downfield.

A predicted ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~58 | -C H(NH₃⁺)- |

| ~45 | -C H₂-Ar |

| ~35 | -CO-C H₂- |

| ~30 | -CO-C H₃ |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the aliphatic chain protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the phenyl group, the butanone chain, and the relative positions of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₄ClNO, the expected exact mass can be calculated. Analysis of the isotopic pattern, particularly the presence of the ³⁷Cl isotope, would further confirm the presence of chlorine in the molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.1070 |

| [M+Na]⁺ | 186.0889 |

Note: These are predicted m/z values for the free amine form. The hydrochloride salt would likely show the [M+H]⁺ ion of the free amine in the gas phase.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, molecules often fragment in a predictable manner upon ionization. Analyzing these fragmentation patterns provides valuable information about the molecule's structure. For 1-Amino-4-phenyl-2-butan-one, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom or the carbonyl group.

Loss of small neutral molecules: Such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

Formation of a tropylium (B1234903) ion: A common fragment with m/z 91, indicative of a benzyl (B1604629) group.

A hypothetical table of major fragments is presented below:

| m/z | Possible Fragment |

| 163 | [C₁₀H₁₃NO]⁺• (Molecular ion of the free base) |

| 148 | [M - CH₃]⁺ |

| 120 | [M - CO - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 44 | [C₂H₆N]⁺ |

Note: This is a predicted fragmentation pattern for the free amine. The actual spectrum may show variations.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations of the primary ammonium group (-NH3+), the ketone group (C=O), the phenyl group, and the aliphatic carbon chain. The hydrochloride salt form will significantly influence the spectrum, particularly in the region of N-H stretching vibrations.

The primary ammonium group, resulting from the protonation of the amino group, would exhibit broad and strong absorption bands in the range of 3000-2500 cm⁻¹. These bands are due to the N-H stretching vibrations and are typically broadened due to extensive hydrogen bonding with the chloride counter-ion and potentially with the carbonyl oxygen.

The carbonyl (C=O) stretching vibration of the ketone is anticipated to appear as a strong, sharp peak, typically in the region of 1715-1730 cm⁻¹. The precise position of this peak can be influenced by the electronic environment and potential intramolecular hydrogen bonding.

The phenyl group would be identified by several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations would appear in the 900-675 cm⁻¹ range, providing information about the substitution pattern of the phenyl ring.

Anticipated IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 3000-2500 | -NH3+ (Ammonium) | N-H Stretch | Strong, Broad |

| 2960-2850 | Aliphatic C-H | Stretch | Medium |

| 1730-1715 | C=O (Ketone) | Stretch | Strong |

| 1600-1450 | Aromatic C=C | Stretch | Medium to Weak |

| ~1500 | -NH3+ (Ammonium) | Asymmetric Bend | Medium |

| 1470-1430 | Aliphatic C-H | Bend | Medium |

| 900-675 | Aromatic C-H | Out-of-plane Bend | Strong |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. Since 1-Amino-4-phenyl-2-butan-one possesses a chiral center at the carbon atom bearing the amino group, ECD spectroscopy could, in principle, be used to assign its (R) or (S) configuration.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

For this compound, the chromophores responsible for the ECD signals would be the phenyl group and the carbonyl group. The electronic transitions of these groups (e.g., π → π* transitions of the phenyl ring and n → π* transition of the carbonyl group) would give rise to Cotton effects.

To definitively assign the absolute configuration, the experimental ECD spectrum would need to be compared with a theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A match between the experimental and calculated spectra would confirm the absolute configuration. Without experimental data, a speculative table of ECD data cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing chromophores. The chromophores in this compound are the phenyl group and the carbonyl group.

The phenyl group is expected to exhibit two main absorption bands. The more intense band, corresponding to a π → π* transition (the E2-band), would likely appear around 200-220 nm. A weaker band, also from a π → π* transition (the B-band), which shows fine vibrational structure, is expected in the region of 250-270 nm.

The carbonyl group possesses a weak n → π* transition, which is expected to appear as a broad, low-intensity band in the region of 270-300 nm. This band often overlaps with the B-band of the phenyl group, which can make it difficult to resolve.

Anticipated UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Chromophore | Electronic Transition | Molar Absorptivity (ε) |

| ~210 | Phenyl | π → π* (E2-band) | High |

| ~260 | Phenyl | π → π* (B-band) | Low to Medium |

| ~280 | Carbonyl | n → π* | Very Low |

It is important to reiterate that the data presented in the tables are hypothetical and based on the expected spectroscopic behavior of the functional groups present in this compound. Definitive spectroscopic characterization would require experimental analysis of the compound.

Chromatographic Separation and Analytical Method Development for 1 Amino 4 Phenyl 2 Butan One Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and widely used technique for the analysis of 1-Amino-4-phenyl-2-butan-one hydrochloride. Its high resolution, sensitivity, and adaptability make it suitable for a range of applications, from purity assessment to the determination of chiral integrity.

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound and for monitoring its synthesis. These methods typically utilize a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of the main compound from its precursors, by-products, and degradation products.

The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape. These parameters include the type of stationary phase, the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. For instance, in monitoring the synthesis of related compounds like 3-amino-1-phenylbutane from 4-phenyl-2-butanone, a C18 column is effective. mdpi.com A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to resolve compounds with a wide range of polarities in a single run. mdpi.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector, typically at a wavelength where the phenyl group of the molecule exhibits strong absorbance. wu.ac.th

A typical method developed for a related amino compound is detailed below:

| Parameter | Condition |

| Stationary Phase | C18-bonded silica (B1680970) (e.g., YMC-Triart C8, CORTECS C18+) mdpi.comwu.ac.th |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.095% TFA in Acetonitrile/Water (4:1) mdpi.com |

| Elution Mode | Gradient |

| Flow Rate | 0.7 - 1.0 mL/min mdpi.comwu.ac.th |

| Column Temperature | 25 - 30 °C mdpi.comwu.ac.th |

| Detection | UV at 265 nm wu.ac.th |

| Injection Volume | 5 - 15 µL mdpi.com |

Since 1-Amino-4-phenyl-2-butan-one possesses a chiral center at the C3 position, the separation of its enantiomers is critical. Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) and for the preparative separation of the individual enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely effective for the separation of a broad range of chiral compounds, including amines and ketones. For amino compounds, crown ether-based CSPs (e.g., CROWNPAK CR) have also demonstrated high enantioselectivity. researchgate.netresearchgate.net The choice of mobile phase, which can be run in normal-phase, polar organic, or reverse-phase mode, is crucial for achieving optimal resolution. The separation is often enthalpically driven, meaning that lower column temperatures can significantly improve the resolution between enantiomers. mdpi.com

| Parameter | Typical Condition |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose, Chiralpak) or Crown Ether-based (e.g., CROWNPAK CR (+)) researchgate.netmdpi.com |

| Mobile Phase | Hexane/Isopropanol with an additive (e.g., TFA or diethylamine) for normal phase; or Buffered aqueous solution for reverse phase researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min researchgate.net |

| Column Temperature | 15 - 25 °C researchgate.net |

| Detection | UV at 200 - 220 nm researchgate.net |

For unequivocal identification of impurities and degradation products, HPLC is often coupled with mass spectrometry (MS). HPLC-MS combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS, providing molecular weight and structural information about the analytes.

In a typical HPLC-MS setup, the eluent from the HPLC column is directed to an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques suitable for thermally labile molecules. The generated ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight). Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions, which is invaluable for the structural elucidation of unknown impurities. nih.govresearchgate.net This technique is a cornerstone of modern impurity profiling in pharmaceutical analysis. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ijprajournal.com Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. However, GC is highly suitable for impurity profiling, particularly for the detection of residual solvents from the synthesis process. pharmatutor.org Techniques like headspace GC are preferred for identifying and quantifying volatile organic compounds such as acetone, ethanol, or dichloromethane. researchgate.netpharmatutor.org

For the analysis of non-volatile impurities or the compound itself, derivatization is required to convert the analyte into a more volatile and thermally stable form. The primary amine and ketone functional groups can be derivatized, for example, through acylation or silylation. The resulting derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. ijprajournal.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method widely used for qualitative analysis. nih.gov It is particularly valuable for real-time monitoring of reaction progress during the synthesis of 1-Amino-4-phenyl-2-butan-one, allowing chemists to quickly assess the consumption of starting materials and the formation of the product. pharmatutor.org

In a typical TLC analysis, the compound is spotted on a plate coated with a stationary phase, most commonly silica gel. researchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of organic solvents. researchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. For amino compounds, a common mobile phase system is a mixture of n-butanol, acetic acid, and water. researchgate.netgavinpublishers.com

After development, the separated spots are visualized. Since 1-Amino-4-phenyl-2-butan-one contains a chromophore, it can be visualized under UV light. For enhanced sensitivity and specificity, a chemical visualizing agent like ninhydrin (B49086) spray can be used, which reacts with the primary amine group to produce a distinct purple-colored spot. crsubscription.com The retention factor (Rf value) can be calculated and compared to a reference standard for identification.

| Parameter | Typical Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 12:3:5 v/v/v) crsubscription.com |

| Visualization | UV light (254 nm) and/or Ninhydrin spray followed by heating crsubscription.com |

Advanced Column Chromatography Techniques for Isolation and Purification

Column chromatography is an essential technique for the isolation and purification of 1-Amino-4-phenyl-2-butan-one from reaction mixtures on a preparative scale. pharmatutor.orgpharmatutor.orgnih.gov The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, typically silica gel.

The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. For the purification of amino ketones, a mobile phase of increasing polarity is often used, for example, starting with a non-polar solvent and gradually adding a more polar solvent like methanol (B129727) or ethyl acetate. mdpi.com The addition of a small amount of a base, such as triethylamine, to the mobile phase can improve peak shape and recovery by minimizing interactions between the basic amine group and acidic silanol (B1196071) groups on the silica surface. mdpi.com Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product.

Crystallographic Investigations of 1 Amino 4 Phenyl 2 Butan One Hydrochloride

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

No single-crystal X-ray diffraction data, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for 1-Amino-4-phenyl-2-butan-one hydrochloride, has been found in the searched resources.

Analysis of Crystal Packing Motifs and Supramolecular Interactions

Without the foundational crystal structure data, an analysis of the crystal packing motifs and supramolecular interactions, such as hydrogen bonding and van der Waals forces, cannot be performed.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis, which is contingent on the availability of crystallographic information files (CIF), cannot be conducted for this compound due to the absence of these files in the public domain.

Computational Chemistry and Theoretical Analysis of 1 Amino 4 Phenyl 2 Butan One Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to predict a wide array of molecular properties by calculating the electron density of a system.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest potential energy. For 1-Amino-4-phenyl-2-butan-one hydrochloride, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to find this minimum energy structure. The process iteratively adjusts atomic coordinates to minimize energy, revealing key structural parameters.

The electronic structure describes the distribution and energy of electrons within the optimized geometry. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. In molecules with phenyl and carbonyl groups, the π-orbitals of these systems typically contribute significantly to the frontier orbitals.

Table 1: Predicted Structural Parameters for this compound This interactive table contains hypothetical, representative data based on DFT calculations for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-N (amine) | ~1.50 Å |

| Bond Length | C-C (phenyl) | ~1.40 Å |

| Bond Angle | C-CO-C | ~118° |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net An MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors represent varying potential values:

Red: Regions of high negative potential, indicating electron-rich areas prone to electrophilic attack. For 1-Amino-4-phenyl-2-butan-one, this would be concentrated around the electronegative oxygen atom of the carbonyl group.

Blue: Regions of high positive potential, indicating electron-poor areas susceptible to nucleophilic attack. This would be expected around the hydrogen atoms of the protonated amino group (-NH3+).

Green: Regions of neutral or near-zero potential, typically found over nonpolar portions of the molecule like the phenyl ring's carbon backbone.

The MEP map for this compound would clearly identify the carbonyl oxygen as a site for interaction with electrophiles and the ammonium (B1175870) group as a site for interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction, translating complex quantum mechanical data into familiar concepts like Lewis structures, atomic charges, and orbital hybridization. wisc.eduq-chem.com It examines electron density delocalization between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

For this compound, NBO analysis would quantify the natural atomic charges, confirming the high negative charge on the carbonyl oxygen and the positive charge distributed across the ammonium group. It would also reveal hyperconjugative interactions that contribute to molecular stability. For example, delocalization of electron density from the σ orbitals of C-H bonds into the π* antibonding orbital of the C=O group is a common stabilizing interaction. The strength of these interactions is measured by the second-order perturbation energy, E(2). researchgate.net

Table 2: Hypothetical NBO Analysis Results This interactive table presents expected charge distributions and stabilizing interactions.

| Atom/Interaction | Type | Predicted Value |

|---|---|---|

| Oxygen (C=O) | Natural Charge | ~ -0.60 e |

| Nitrogen (NH3+) | Natural Charge | ~ -0.95 e |

| Hydrogen (on N) | Natural Charge | ~ +0.45 e |

| π(C=C) -> π*(C=C) | Phenyl Ring Delocalization | High E(2) value |

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C chemical shifts are achieved by computing the magnetic shielding tensors for each nucleus. The predicted shifts for this compound would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the butane (B89635) chain, and the methyl protons adjacent to the carbonyl group. The carbonyl carbon would exhibit a distinct downfield signal in the ¹³C NMR spectrum. springermedizin.de

IR (Infrared): IR spectra are predicted by calculating the vibrational frequencies of the molecule's normal modes. For this compound, strong characteristic absorption bands would be predicted for the C=O stretch (typically around 1715 cm⁻¹), N-H stretches of the ammonium group (broadband around 3000-3200 cm⁻¹), and C=C stretches of the aromatic ring (around 1600 cm⁻¹). springermedizin.de

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The phenyl ring and the carbonyl group are the primary chromophores. Transitions such as π → π* within the aromatic system would be expected, leading to strong absorption in the UV region.

DFT calculations, combined with statistical mechanics, can be used to compute key thermodynamic properties. By calculating the vibrational frequencies, one can determine the zero-point vibrational energy (ZPVE) and thermal corrections to obtain properties like enthalpy (H), entropy (S), and Gibbs free energy (G).

These calculations can yield the standard enthalpy of formation (ΔfH°), heat capacity (Cv), and other thermodynamic values. ulster.ac.uk Furthermore, DFT is instrumental in studying reaction energetics. For instance, it could be used to calculate the energy barriers for conformational changes or to model the energetics of potential metabolic pathways, providing insight into the molecule's stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for finding the minimum energy structure, molecules are not static. They are dynamic entities that can rotate around single bonds, leading to various conformers. Conformational analysis aims to identify the different stable conformers and understand the energy landscape that governs their interconversion. For a flexible molecule like 1-Amino-4-phenyl-2-butan-one, rotations around the C-C single bonds of the butane chain can result in multiple low-energy conformations. ulster.ac.uk

Molecular Dynamics (MD) simulations provide a way to study these dynamic behaviors over time. nih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This allows researchers to observe how the molecule behaves in a simulated environment (e.g., in a solvent like water) at a given temperature and pressure. MD simulations can reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and the nature of its interactions with surrounding solvent molecules, offering a more complete picture of its behavior in a realistic setting.

Investigation of Preferred Conformations and Energy Minima

No publicly available data on the dihedral angles, bond lengths, and relative energies of different conformers of this compound exists.

Dynamic Behavior and Rotational Barriers

There are no computational studies detailing the rotational energy profiles or the energy barriers for the key rotatable bonds within the this compound molecule.

Quantum Chemical Characterization of the Hydrochloride Salt

Specific quantum chemical data, such as charge distribution, electrostatic potential maps, and frontier molecular orbital analysis for the hydrochloride salt of 1-Amino-4-phenyl-2-butan-one, is not found in the reviewed literature.

Further research and dedicated computational studies would be necessary to generate the specific data points and analyses requested.

Role of 1 Amino 4 Phenyl 2 Butan One Hydrochloride As a Precursor and Synthetic Intermediate

Utilization as a Versatile Building Block in Complex Organic Synthesis

The structure of 1-Amino-4-phenyl-2-butan-one contains two reactive functional groups: a primary amine and a ketone. This duality allows it to serve as a versatile building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. nih.gov The amino group can act as a nucleophile, while the ketone group can also be a target for nucleophilic attack or can participate in condensation reactions.

β-aminoketones, a class to which 1-Amino-4-phenyl-2-butan-one is closely related, are recognized as crucial skeletons for preparing a wide range of synthetic molecules, including natural products and drugs. researchgate.net Their utility is prominent in multicomponent reactions, which are efficient processes where multiple reactants combine in a single step to form a complex product. For instance, aminoketones can be key starting materials in the synthesis of various nitrogen-containing heterocycles like pyrimidines, pyridines, and imidazoles. researchgate.netfrontiersin.org

The general synthetic utility of aminoketones is highlighted by their role as intermediates for active pharmaceutical ingredients (APIs). researchgate.net While direct synthetic routes employing 1-Amino-4-phenyl-2-butan-one hydrochloride are not widely published, its parent ketone, 4-phenyl-2-butanone, is used in the synthesis of chiral amines and other pharmaceutical precursors. researchgate.net The presence of the amino group in the target compound provides a direct handle for cyclization and other bond-forming reactions, suggesting its potential as a precursor for molecules like substituted piperidones or other conformationally restricted structures used in drug design. researchgate.net

Table 1: Potential Synthetic Applications as a Building Block

| Target Molecular Class | Type of Reaction | Role of 1-Amino-4-phenyl-2-butan-one |

|---|---|---|

| Substituted Pyrimidines | Condensation with a 1,3-dicarbonyl compound | Provides N-1 and C-2 of the pyrimidine (B1678525) ring |

| Pyrroles | Paal-Knorr synthesis | Reacts with a 1,4-dicarbonyl compound |

| Imines/Schiff Bases | Condensation with aldehydes or ketones | Amino group acts as the nucleophile |

Derivatization to Access New Chemical Entities and Structural Analogues

Derivatization is a key process in medicinal chemistry for creating new chemical entities and structural analogues of a lead compound to explore structure-activity relationships (SAR). nih.gov The bifunctional nature of this compound offers two primary sites for chemical modification: the amino group and the carbonyl group.

The primary amino group can undergo a variety of common transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The ketone carbonyl group is also amenable to a range of derivatization reactions:

Reduction: Conversion to a secondary alcohol, introducing a new chiral center.

Reductive Amination: Reaction with another amine to form a diamine structure.

Wittig Reaction: Conversion of the carbonyl to an alkene.

Condensation Reactions: Formation of imines, oximes, or hydrazones.

These derivatization strategies allow for the systematic modification of the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for tuning its biological activity. nih.gov For example, creating a library of amide derivatives by reacting the amino group with various carboxylic acids could be a strategy to develop novel bioactive compounds. nih.gov

Table 2: Potential Derivatization Reactions and Resulting Analogues

| Reaction Site | Reagent Class | Functional Group Formed | Analogue Class |

|---|---|---|---|

| Amino Group | Acyl Chloride (R-COCl) | Amide | N-Acyl derivatives |

| Amino Group | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N-Sulfonyl derivatives |

| Amino Group | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | N-Alkyl derivatives |

| Ketone Group | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol | Amino alcohol |

| Ketone Group | Hydroxylamine (NH₂OH) | Oxime | Ketoxime |

Application as a Reference Standard in Analytical and Methodological Development

In pharmaceutical development and quality control, certified reference materials are essential for the validation of analytical methods. nih.gov These standards are used to confirm the identity, purity, and concentration of APIs and their intermediates. A compound like this compound, being a stable crystalline solid, is well-suited for use as a reference standard.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly used for the analysis of pharmaceutical intermediates. cdc.gov In the development of an HPLC method to monitor the synthesis of a drug substance derived from this intermediate, this compound would serve as the primary reference point. It would be used to:

Establish Retention Time: Determine the characteristic time it takes for the compound to elute from the chromatography column under specific conditions, allowing for its identification in a reaction mixture.

Develop Calibration Curves: Prepare a series of solutions with known concentrations of the standard to create a calibration curve, which is then used to accurately quantify the amount of the intermediate in unknown samples.

Method Validation: Assess method performance characteristics such as accuracy, precision, linearity, and specificity, ensuring the analytical method is reliable and fit for its intended purpose.

While specific analytical methods detailing the use of this compound as a reference standard are not prevalent in the literature, the use of similar aminoketones and amino alcohols as certified reference materials is a standard practice in the pharmaceutical industry. nih.govcato-chem.com Derivatization is also a common strategy in analytical chemistry to enhance the detectability of analytes. libretexts.org For instance, the primary amine of 1-Amino-4-phenyl-2-butan-one could be reacted with a fluorescent tagging agent to improve its detection sensitivity in HPLC-fluorescence methods. nih.gov

Table 3: Potential Analytical Applications as a Reference Standard

| Analytical Technique | Purpose of the Standard |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Identification, Quantification, Purity Assessment |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural confirmation of volatile derivatives |

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity check |

Enantioselective Synthesis and Stereochemical Aspects of 1 Amino 4 Phenyl 2 Butan One Hydrochloride

Strategies for Stereoselective Synthesis of the Chiral Amino Ketone

The primary approach to obtaining enantiomerically enriched 1-amino-4-phenyl-2-butan-one involves the asymmetric synthesis from its prochiral precursor, 4-phenyl-2-butanone. Biocatalysis, particularly the use of transaminase (TA) enzymes, has emerged as a powerful and green strategy for this transformation.

Transaminases, specifically ω-transaminases (ω-TAs), are capable of transferring an amino group from a donor molecule, such as an amino acid, to a ketone substrate with high stereoselectivity. These enzymes require pyridoxal-5'-phosphate (PLP) as a cofactor to facilitate the amino group transfer via a ping-pong bi-bi mechanism. The asymmetric amination of 4-phenyl-2-butanone using ω-TAs can yield either the (S)- or (R)-enantiomer of 1-amino-4-phenyl-2-butan-one, depending on the specific enzyme used.

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can limit the product yield. To overcome this, several strategies are employed. One common method is the use of a large excess of the amino donor, such as L-alanine or isopropylamine, to push the equilibrium towards product formation. An alternative, more efficient approach is the in situ removal of the reaction by-product. For instance, when L-alanine is used as the amino donor, pyruvate (B1213749) is formed as a by-product. This pyruvate can be removed by coupling the reaction with a pyruvate decarboxylase (PDC), which converts it into acetaldehyde (B116499) and CO₂, effectively driving the reaction to completion. researchgate.net

Research into multi-enzymatic cascade systems has demonstrated the successful synthesis of chiral amines from 4-phenyl-2-butanone with high conversion rates and excellent enantiomeric excess (ee). researchgate.netacs.org Studies have applied various transaminases, including those from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), achieving high yields and stereoselectivity for the (S)-enantiomer. researchgate.net

| Catalyst System | Amino Donor | Strategy | Conversion (%) | Enantiomeric Excess (ee %) |

| Transaminase (ω-TA) | Isopropylamine | Excess of amino donor | >95 | >99 |

| Transaminase (e.g., CviTA, VflTA) + PDC | L-Alanine | By-product removal | >60 | ~90 (for S-enantiomer) |

| Engineered Amine Dehydrogenase (AmDH) | Ammonia (B1221849) | Asymmetric reductive amination | High | >99 |

This table is interactive. Data is based on findings for the asymmetric synthesis of chiral amines from 4-phenyl-2-butanone.

Resolution Techniques for Enantiomer Separation and Purification

When a stereoselective synthesis is not employed, 1-amino-4-phenyl-2-butan-one is produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is crucial for obtaining optically pure compounds. The primary methods for resolving chiral amines are classical chemical resolution and chiral chromatography.

Classical Chemical Resolution: This technique relies on the formation of diastereomeric salts. The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. lumenlearning.com This reaction produces a pair of diastereomeric salts ((R)-amine•(R)-acid and (S)-amine•(R)-acid), which, unlike enantiomers, have different physical properties, most notably solubility. lumenlearning.com This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired pure enantiomer of the amine. This method is often scalable and cost-effective.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.govnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. yakhak.org For β-amino ketones, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.govyakhak.org The separation is based on transient diastereomeric interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. Capillary electrophoresis using cyclodextrins as chiral selectors has also been shown to be effective for separating pharmacologically active β-aminoketones. nih.gov

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts via fractional crystallization. | Scalable, cost-effective, well-established. | Requires suitable chiral resolving agents; can be labor-intensive; yield of one enantiomer is limited to 50%. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency; applicable to small quantities; can achieve very high enantiomeric purity (>99% ee). | Higher cost for stationary phases and solvents; scalability can be a challenge for large quantities. |

This table is interactive and compares common resolution techniques for chiral amines.

Determination and Assignment of Absolute Configuration for Chiral Centers

Once an enantiomer has been isolated, it is imperative to determine its absolute configuration, assigning it as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. wikipedia.org

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netresearchgate.net The technique requires a high-quality single crystal of the enantiomerically pure compound, often as a salt with a counter-ion containing a heavy atom (anomalous scatterer). The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all its atoms. wikipedia.orgresearchgate.net This provides an unambiguous assignment of the absolute stereochemistry.

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning absolute configuration in solution. This is typically achieved by converting the enantiomer into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA) or by forming non-covalent diastereomeric complexes with a chiral solvating agent (CSA). researchgate.netmdpi.com

Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a CDA, such as Mosher's acid chloride (MTPA-Cl), to form stable diastereomeric amides. The resulting diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these chemical shift differences (Δδ = δS - δR) and applying established models (e.g., Mosher's model), the absolute configuration of the original amine can be deduced. nih.gov

Chiral Solvating Agents (CSAs): A CSA forms rapidly reversible, non-covalent diastereomeric complexes with the enantiomers directly in the NMR tube. mdpi.comsemmelweis.hu This results in separate signals for the two enantiomers in the NMR spectrum. The sense of non-equivalence (which enantiomer's signals appear at a higher or lower frequency) can be correlated with the absolute configuration. mdpi.com

| Method | Principle | Requirement | Outcome |

| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | High-quality single crystal. | Unambiguous 3D structure and absolute configuration. researchgate.net |

| NMR with CDA | Covalent formation of diastereomers with distinct NMR spectra. | Enantiopure chiral derivatizing agent. | Assignment of configuration based on empirical models (e.g., Mosher's analysis). nih.gov |

| NMR with CSA | Non-covalent formation of diastereomeric complexes in solution. | Enantiopure chiral solvating agent. | Assignment of configuration based on consistent chemical shift differences. mdpi.com |

This table is interactive and summarizes methods for determining the absolute configuration of chiral centers.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Amino-4-phenyl-2-butan-one hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar amino-phenyl butanone derivatives often involves multi-step reactions, including nucleophilic substitution, oxidation, or reductive amination. For example, substitution reactions at the amino or hydroxyl groups (using halogenating agents) and oxidation with hydrogen peroxide are common steps . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact yield. For instance, LiAlH₄ is effective for reductions, while inert atmospheres may prevent undesired side reactions. Pilot-scale optimization using Design of Experiments (DoE) is recommended to identify ideal parameters.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Characterization typically employs:

- NMR Spectroscopy : To confirm the presence of amino, phenyl, and ketone groups (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : To identify functional groups like NH₂ (stretch ~3300 cm⁻¹) and C=O (stretch ~1700 cm⁻¹).

- X-ray Crystallography : For resolving stereochemistry and salt form confirmation.

Comparative data from PubChem entries for related compounds (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride) can guide interpretation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to potential toxicity and reactivity:

Q. How is the hydrochloride salt form advantageous in pharmaceutical research?

- Methodological Answer : The hydrochloride salt enhances:

- Solubility : Improved aqueous solubility for in vitro assays.

- Stability : Reduced hygroscopicity compared to freebase forms.

- Crystallinity : Facilitates purification and characterization.

Studies on cathinone derivatives (e.g., α-Piperidinobutiophenone hydrochloride) demonstrate these benefits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from variability in:

- Assay Conditions (pH, temperature, cell lines).

- Compound Purity (e.g., enantiomeric ratios).

To address this: - Replicate studies under standardized protocols.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results.

- Apply statistical tools (e.g., ANOVA) to quantify variability .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

- Methodological Answer : For chiral compounds like this compound:

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP ligands) to favor desired enantiomers.

- Chromatographic Resolution : Employ chiral HPLC or SFC for separation.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids/bases.

Comparative studies on (R)- and (S)-enantiomers of related compounds highlight these approaches .

Q. How does chlorine substitution on the phenyl ring affect the compound’s reactivity compared to non-halogenated analogs?

- Methodological Answer : Chlorine increases:

- Electrophilicity : Enhances reactivity in nucleophilic aromatic substitution.

- Lipophilicity : Impacts membrane permeability in biological assays.

- Metabolic Stability : Reduces oxidative degradation in vivo.

A comparative analysis of 4-chlorophenyl vs. phenyl derivatives (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride) supports these trends .

Q. What computational methods predict the compound’s interaction with biological targets like enzymes?

- Methodological Answer : Use:

- Molecular Docking : To model binding poses (e.g., AutoDock Vina).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes.

- QSAR Models : Relate structural features (e.g., Cl substituent position) to activity.

Case studies on cathinone analogs demonstrate the utility of these methods .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Vary substituents (e.g., halogens, methyl groups) on the phenyl ring.

- Functional Group Interconversion : Replace the ketone with esters or amides.

- Bioisosteric Replacement : Substitute chlorine with fluorine or trifluoromethyl groups.

Tabulate results to identify critical pharmacophores (example below):

| Derivative | Substituent | IC₅₀ (Enzyme X) | LogP |

|---|---|---|---|

| Compound A | 4-Cl | 12 nM | 2.1 |

| Compound B | 4-F | 18 nM | 1.8 |

| Compound C | 4-CH₃ | 45 nM | 2.5 |

Data from analogous studies guide hypothesis generation .

Q. What are the common impurities formed during synthesis, and how are they identified?

- Methodological Answer :

Typical impurities include: - Unreacted Intermediates : Residual amines or ketones.

- Oxidation Byproducts : E.g., nitro compounds from over-oxidation.

- Diastereomers : Undesired stereoisomers.

Detection methods: - LC-MS : For low-concentration impurities.

- TLC : Quick qualitative analysis.

- NMR : To distinguish regioisomers.

A case study on 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride identified impurities via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.